molecular formula C25H20Cl2N2O5 B12018236 5-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618080-47-0

5-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12018236
CAS No.: 618080-47-0
M. Wt: 499.3 g/mol
InChI Key: WXYNNNPUGQXRPD-LNVKXUELSA-N
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Description

5-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: is a complex organic compound with a unique structure that includes multiple functional groups such as dichlorophenyl, dimethoxybenzoyl, hydroxy, and pyridinylmethyl. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and a Lewis acid catalyst.

    Addition of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is added through another Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

    Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction using appropriate oxidizing agents.

    Attachment of the Pyridinylmethyl Group: The final step involves the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its interactions with biological targets are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the pyridinylmethyl group.

    5-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl group.

Uniqueness

The presence of both the hydroxyl and pyridinylmethyl groups in 5-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

618080-47-0

Molecular Formula

C25H20Cl2N2O5

Molecular Weight

499.3 g/mol

IUPAC Name

(4Z)-5-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20Cl2N2O5/c1-33-19-8-6-16(11-20(19)34-2)23(30)21-22(15-5-7-17(26)18(27)10-15)29(25(32)24(21)31)13-14-4-3-9-28-12-14/h3-12,22,30H,13H2,1-2H3/b23-21-

InChI Key

WXYNNNPUGQXRPD-LNVKXUELSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)O)OC

Origin of Product

United States

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